molecular formula C7H3Br2ClN2 B582442 3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1227269-46-6

3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B582442
CAS RN: 1227269-46-6
M. Wt: 310.373
InChI Key: GWNDHEVVONTQLC-UHFFFAOYSA-N
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Description

“3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C7H3Br2ClN2 . It has an average mass of 310.373 Da and a monoisotopic mass of 307.835144 Da .


Molecular Structure Analysis

The molecular structure of “3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” can be represented by the SMILES string Clc1ccc2[nH]ccc2n1 . The InChI key for this compound is RFPQVCYUKAYKEG-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research indicates the utility of related pyrrolopyridine derivatives as precursors in the synthesis of complex heterocyclic structures. For example, studies demonstrate efficient methods to synthesize 4-substituted 7-azaindole derivatives, highlighting the importance of halogenated pyrrolopyridines in nucleophilic displacement reactions to create compounds with potential biological activity (S. Figueroa‐Pérez et al., 2006). This research underscores the significance of 3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine in facilitating the construction of pharmacologically relevant frameworks.

Biological Activity

The compound and its derivatives have shown promise in studies investigating biological activities. Pyrrolo[3,4-c]pyridine derivatives, for instance, have been explored for their diverse pharmacological properties, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities (A. Wójcicka & A. Redzicka, 2021). This broad spectrum of activity suggests that modifications of the pyrrolopyridine core, including bromo- and chloro- substitutions, could further enhance or diversify biological efficacies.

Photophysical Properties

Additionally, pyrrolopyridine derivatives exhibit significant photophysical properties, making them attractive for optical and electronic applications. Research into conjugated polymers containing pyrrolopyridine units has revealed materials with strong photoluminescence, suggesting potential use in electronic devices (T. Beyerlein & B. Tieke, 2000). The modification of pyrrolopyridine rings with halogens could modify these properties, offering tailored materials for specific optoelectronic functions.

Charge Density Analysis

The electronic structure and charge density distribution within halogenated pyrrolopyridines have been studied to understand their bonding and intermolecular interactions (D. Hazra et al., 2012). Such analyses are crucial for designing molecules with desired electronic properties for catalysis or material science applications.

Mechanism of Action

While the specific mechanism of action for “3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” is not available, related compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .

Future Directions

The future directions for research on “3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” and related compounds could involve further exploration of their potential as FGFR inhibitors for cancer therapy . Additionally, more research could be conducted to fully understand their synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

3,7-dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClN2/c8-3-1-5(10)12-7-4(9)2-11-6(3)7/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNDHEVVONTQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN2)Br)N=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744762
Record name 3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227269-46-6
Record name 3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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